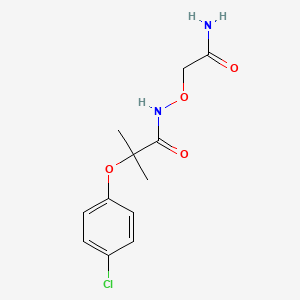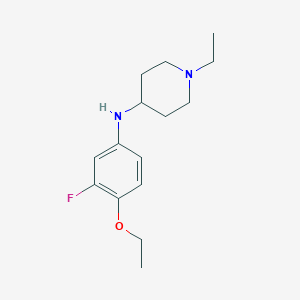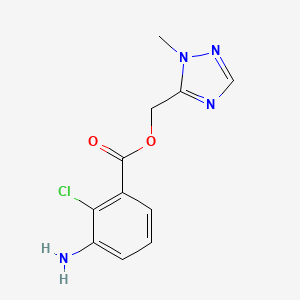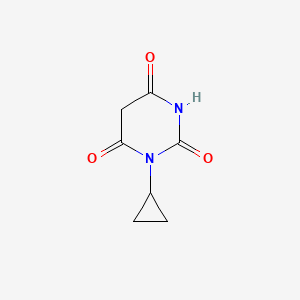![molecular formula C11H6ClN5 B6642127 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have immunosuppressive and anti-inflammatory effects. CP-690,550 has been found to be particularly effective in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathway of cytokines. Cytokines are proteins that are involved in the immune response and inflammation. By inhibiting JAKs, this compound reduces the production of cytokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects on the immune system. It reduces the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a key role in the pathogenesis of autoimmune diseases. It also reduces the activation and proliferation of T-cells, which are involved in the immune response. These effects lead to a reduction in inflammation and an improvement in the symptoms of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the role of JAKs in various biological processes. It has also been extensively studied for its potential therapeutic applications, which provides a strong basis for further research. However, this compound has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It is also a potent immunosuppressant, which can affect the immune response in lab animals and humans.
Direcciones Futuras
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile. One area of research is to further understand the mechanism of action of this compound and its effects on the immune system. Another area of research is to explore the potential therapeutic applications of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research can be conducted to optimize the synthesis method of this compound to improve yield and purity. Finally, research can be conducted to develop new JAK inhibitors that have improved efficacy and reduced side effects compared to this compound.
Métodos De Síntesis
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is synthesized using a multi-step process that involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazole-4,5-dicarbonitrile. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been found to be particularly effective in treating rheumatoid arthritis, where it has shown significant improvement in reducing joint inflammation and pain. It has also shown promising results in treating psoriasis and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5/c12-11-2-1-8(5-15-11)6-17-7-16-9(3-13)10(17)4-14/h1-2,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWUUBKIXHVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC(=C2C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)



![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)

![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)

